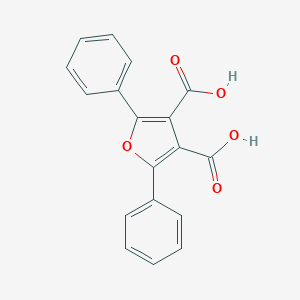

2,5-Diphenylfuran-3,4-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

19799-49-6 |

|---|---|

Molecular Formula |

C18H12O5 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

2,5-diphenylfuran-3,4-dicarboxylic acid |

InChI |

InChI=1S/C18H12O5/c19-17(20)13-14(18(21)22)16(12-9-5-2-6-10-12)23-15(13)11-7-3-1-4-8-11/h1-10H,(H,19,20)(H,21,22) |

InChI Key |

QPKYPOMZPFDBEZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C(=C(O2)C3=CC=CC=C3)C(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(O2)C3=CC=CC=C3)C(=O)O)C(=O)O |

Other CAS No. |

19799-49-6 |

Synonyms |

2,5-diphenylfuran-3,4-dicarboxylic acid |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 2,5-Diphenylfuran-3,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Diphenylfuran-3,4-dicarboxylic acid, a substituted furan derivative of interest in organic synthesis and materials science. This document collates available data on its chemical and physical characteristics, outlines a key experimental protocol for its synthesis, and presents a logical workflow for its preparation.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data has been aggregated from various chemical databases and predictive models.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂O₅ | --INVALID-LINK--[1] |

| Molecular Weight | 308.29 g/mol | --INVALID-LINK--[1] |

| Melting Point | 238 °C (Predicted) | --INVALID-LINK--[2] |

| Boiling Point | 470.5 °C at 760 mmHg | --INVALID-LINK--[1] |

| Density | 1.352 g/cm³ | --INVALID-LINK--[1] |

| Acidity (pKa) | 3.24 ± 0.46 (Predicted) | --INVALID-LINK--[2] |

| LogP | 4.01000 | --INVALID-LINK--[1] |

| Flash Point | 238.4 °C | --INVALID-LINK--[1] |

| Exact Mass | 308.06800 u | --INVALID-LINK--[1] |

| Polar Surface Area (PSA) | 87.74 Ų | --INVALID-LINK--[1] |

| Vapour Pressure | 0.0±1.2 mmHg at 25°C | --INVALID-LINK--[1] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding diethyl ester, diethyl 2,5-diphenylfuran-3,4-dicarboxylate. The process involves a standard alkaline hydrolysis reaction. While a specific protocol for the diphenyl derivative is not widely published, a reliable method can be adapted from the synthesis of analogous furan dicarboxylic acids, such as the one described for 2,5-dimethylfuran-3,4-dicarboxylic acid[3].

Experimental Protocol: Alkaline Hydrolysis of Diethyl 2,5-Diphenylfuran-3,4-dicarboxylate

This protocol is adapted from the established procedure for the hydrolysis of similar furan diesters[3].

Materials:

-

Diethyl 2,5-diphenylfuran-3,4-dicarboxylate

-

Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Hydrochloric Acid (HCl), concentrated

-

Distilled Water

-

Filtration apparatus

-

pH indicator paper or pH meter

Procedure:

-

Dissolution: Dissolve diethyl 2,5-diphenylfuran-3,4-dicarboxylate in a suitable volume of ethanol in a round-bottom flask equipped with a reflux condenser.

-

Saponification: Prepare a solution of potassium hydroxide in ethanol and add it to the flask. The molar ratio of KOH to the diester should be at least 2:1 to ensure complete hydrolysis of both ester groups.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Precipitation: Dissolve the resulting solid residue in a minimum amount of distilled water.

-

Acidification: Slowly add concentrated hydrochloric acid to the aqueous solution with stirring until the pH reaches approximately 2-3. This will protonate the dicarboxylate salt, causing the this compound to precipitate out of the solution.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold distilled water to remove any remaining salts. The crude product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

-

Drying: Dry the purified product in a vacuum oven to obtain the final this compound.

Synthesis Workflow

The logical workflow for the preparation of this compound from its precursors is illustrated below.

Caption: Synthesis workflow for this compound.

Spectral Data Interpretation

-

¹H NMR: The spectrum would be expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A very broad singlet, typically downfield (above 10 ppm), would correspond to the two acidic carboxylic acid protons.

-

¹³C NMR: The carbon spectrum would display signals for the phenyl ring carbons, the furan ring carbons, and the carboxyl carbons. The carboxyl carbons are expected to appear in the range of 160-170 ppm.

-

FTIR: The infrared spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid groups, typically in the region of 2500-3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid would be expected around 1700 cm⁻¹. Additional peaks corresponding to C=C stretching of the aromatic and furan rings would be observed in the 1450-1600 cm⁻¹ region.

References

An In-depth Technical Guide on the Crystal Structure of 2,5-Diphenylfuran-3,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Furan-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic building blocks. The substitution pattern on the furan ring plays a crucial role in determining the molecule's overall conformation and potential for intermolecular interactions, which in turn influences its physicochemical properties and biological function. This technical guide provides a detailed analysis of the crystal structure of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate, a derivative of the 2,5-diphenylfuran-3,4-dicarboxylic acid core. While the crystal structure of the parent dicarboxylic acid is not publicly available, this analysis of its diethyl ester offers valuable insights into the molecular geometry and packing arrangement of this class of compounds.

Experimental Protocols

The synthesis and crystallization of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate, as well as its subsequent X-ray diffraction analysis, are critical steps in elucidating its three-dimensional structure.

Synthesis: The synthesis of the title compound typically follows established methods for furan ring formation. One common route involves the reaction of an appropriate 1,4-dicarbonyl compound with a dehydrating agent. For Diethyl 2,5-diphenylfuran-3,4-dicarboxylate, the synthesis would likely involve the cyclization of a substituted succinate derivative.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is crucial and is often determined empirically.

X-ray Crystallography: The determination of the crystal structure was carried out using a single-crystal X-ray diffractometer. The process involves the following key steps:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is collected over a range of crystal orientations.

-

Data Reduction: The raw diffraction data is processed to yield a set of unique reflection intensities.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of atomic positions, and thermal parameters.

The experimental workflow for crystal structure determination is illustrated in the diagram below.

Data Presentation

The crystallographic data for Diethyl 2,5-diphenylfuran-3,4-dicarboxylate is summarized in the tables below. This data provides a quantitative description of the crystal lattice and the molecule's geometry.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₂₂H₂₀O₅ |

| Formula Weight | 364.38 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.9535 (8) |

| b (Å) | 17.0116 (12) |

| c (Å) | 18.9219 (14) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3847.7 (5) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Reflections Collected | 19957 |

| Independent Reflections | 3778 |

| R(int) | 0.081 |

| Final R indices [I>2σ(I)] | R₁ = 0.058, wR₂ = 0.160 |

Table 2: Selected Bond Lengths and Dihedral Angles

| Bond/Angle | Value (° or Å) |

| Dihedral Angle (Phenyl 1 - Furan) | 54.91 (14) |

| Dihedral Angle (Phenyl 2 - Furan) | 20.96 (15) |

| Dihedral Angle (Phenyl 1 - Phenyl 2) | 46.89 (13) |

Data obtained from the crystallographic study of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate.[1]

Structural Analysis

The crystal structure of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate reveals several key features. The furan ring serves as a central scaffold, with two phenyl groups at the 2 and 5 positions and two ethoxycarbonyl groups at the 3 and 4 positions.

Molecular Conformation: The phenyl rings are not coplanar with the furan ring. They are twisted with dihedral angles of 54.91 (14)° and 20.96 (15)° with respect to the furan ring.[1] The dihedral angle between the two phenyl rings is 46.89 (13)°.[1] This twisted conformation is likely due to steric hindrance between the bulky phenyl and ethoxycarbonyl groups.

Intermolecular Interactions: The crystal packing is influenced by weak intermolecular interactions. In the case of the diethyl ester, the primary intermolecular forces are likely van der Waals interactions and potentially weak C-H···O hydrogen bonds. The arrangement of molecules in the crystal lattice is crucial for understanding the material's bulk properties.

The molecular structure and key dihedral angles are depicted in the diagram below.

Conclusion

The crystal structure analysis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate provides fundamental information about its molecular geometry and packing in the solid state. The non-planar conformation, characterized by significant dihedral angles between the furan and phenyl rings, is a key structural feature. This detailed structural data is invaluable for computational modeling, understanding structure-activity relationships, and designing new materials and therapeutic agents based on the this compound scaffold. Further studies to obtain the crystal structure of the parent dicarboxylic acid would be beneficial to understand the influence of the carboxylic acid groups on the crystal packing and hydrogen bonding networks.

References

An In-depth Technical Guide on the Solubility of 2,5-Diphenylfuran-3,4-dicarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols for Solubility Determination

The solubility of an organic compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. The following protocols provide a systematic approach to determining the solubility of 2,5-Diphenylfuran-3,4-dicarboxylic acid.

1. Qualitative Solubility Assessment

A preliminary assessment of solubility in a range of solvents can provide valuable insights into the compound's polarity and potential intermolecular interactions. This can be achieved through simple "like dissolves like" principles and qualitative tests.

Materials:

-

This compound

-

A selection of organic solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions.

-

After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[1]

-

Visually inspect the mixture to determine if the compound has completely dissolved. If the solid is no longer visible, it is considered soluble. If a significant portion remains undissolved, it is deemed insoluble in that solvent under these conditions.

-

Record the observations for each solvent tested.

2. Quantitative Solubility Determination: The Shake-Flask Method

For precise solubility measurement, the shake-flask method is a widely accepted and robust technique.[2] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvents

-

Screw-capped vials or flasks

-

Constant temperature bath with a shaker or rotator

-

Analytical balance

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

A suitable analytical technique for quantification (e.g., High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy)

Procedure:

-

Weigh out an excess amount of this compound, ensuring it is more than what is expected to dissolve, and place it into a screw-capped vial.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath equipped with a shaker or rotator. The temperature should be controlled and recorded.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath until the undissolved solid has settled.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid aspirating solid particles, it is crucial to filter the supernatant immediately using a syringe filter compatible with the solvent.

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC with a standard curve).

-

Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Polarity: The principle of "like dissolves like" is a key determinant. Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. Given the presence of two carboxylic acid groups, this compound is expected to have polar characteristics.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[2] This is because the dissolution process is often endothermic.

-

pH (for aqueous solutions): As a dicarboxylic acid, the solubility of this compound in aqueous systems will be highly pH-dependent. In basic solutions, the carboxylic acid groups will deprotonate to form carboxylate salts, which are generally more water-soluble.

-

Crystalline Structure: The crystal lattice energy of the solid compound can affect its solubility. A more stable crystal structure will require more energy to break apart, leading to lower solubility.

Data Presentation

While specific data for this compound is unavailable, the results from the quantitative experiments described above should be compiled into a clear and structured table for easy comparison. An example template is provided below:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Methanol | 25 | Experimental Value | HPLC |

| Ethanol | 25 | Experimental Value | HPLC |

| Acetone | 25 | Experimental Value | HPLC |

| Ethyl Acetate | 25 | Experimental Value | HPLC |

| Dichloromethane | 25 | Experimental Value | HPLC |

| Toluene | 25 | Experimental Value | HPLC |

| Hexane | 25 | Experimental Value | HPLC |

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process using the shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

This guide provides the necessary protocols and a conceptual framework for researchers to systematically determine the solubility of this compound in various organic solvents. The resulting data will be invaluable for applications in drug formulation, reaction chemistry, and materials science.

References

Spectroscopic Data for 2,5-Diphenylfuran-3,4-dicarboxylic Acid: A Technical Overview

An in-depth analysis of the available spectroscopic data for 2,5-Diphenylfuran-3,4-dicarboxylic acid reveals a notable absence of comprehensive experimental NMR, IR, and MS spectra in publicly accessible databases and scientific literature. While theoretical data and information on closely related compounds are available, researchers and drug development professionals should be aware of the current data gap for this specific molecule.

Mass Spectrometry (MS) Data

No experimental mass spectrometry data for this compound has been identified. However, predicted mass spectrometry data provides theoretical values for various adducts.

Table 1: Predicted Mass Spectrometry Data for this compound. [1]

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 309.07576 |

| [M+Na]⁺ | 331.05770 |

| [M-H]⁻ | 307.06120 |

| [M+NH₄]⁺ | 326.10230 |

| [M+K]⁺ | 347.03164 |

| [M+H-H₂O]⁺ | 291.06574 |

| [M+HCOO]⁻ | 353.06668 |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data

Comprehensive experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound are not available in the public domain.

Data on a Closely Related Compound: Diethyl 2,5-diphenylfuran-3,4-dicarboxylate

Spectroscopic and structural data are available for the diethyl ester of the target compound, Diethyl 2,5-diphenylfuran-3,4-dicarboxylate. While not identical, this information can provide insights into the core molecular structure. A 2010 study by Hu, et al. detailed the crystal structure of this ester.[2]

Experimental Protocol: X-ray Crystallography of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate [2]

The synthesis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate was performed according to a previously established literature procedure. Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of a methanol solution at room temperature. Data collection was carried out using a Bruker SMART APEX CCD area-detector diffractometer. The crystal structure was solved and refined using SHELXS97 and SHELXL97 software, respectively.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a synthesized chemical compound is a standardized process in chemical research. It ensures the identity and purity of the substance.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

The lack of comprehensive, publicly available experimental spectroscopic data for this compound presents a significant challenge for its use in research and development. While predicted mass spectrometry data and information on its diethyl ester derivative offer some guidance, further experimental work is necessary to fully characterize this compound. Researchers are encouraged to perform and publish these analyses to fill the existing knowledge gap.

References

An In-depth Technical Guide to the Thermal Stability of 2,5-Diphenylfuran-3,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Diphenylfuran-3,4-dicarboxylic acid is a complex organic molecule with potential applications in materials science and as a precursor for novel chemical entities. Its thermal stability is a critical parameter influencing its synthesis, purification, storage, and application. This guide provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a discussion of its likely decomposition pathways. While direct quantitative data is not available, analysis of related furanic and aromatic dicarboxylic acid structures allows for a reasoned estimation of its thermal properties.

Physicochemical Properties

A limited set of physical properties for this compound has been reported. These values provide a preliminary indication of the compound's thermal behavior.

| Property | Value | Reference |

| Boiling Point | 470.5 °C at 760 mmHg | |

| Flash Point | 238.4 °C |

Table 1: Known Physicochemical Properties of this compound.

The high boiling point suggests that the molecule is stable at elevated temperatures, while the flash point indicates its flammability characteristics.

Predicted Thermal Behavior and Comparative Analysis

In the absence of direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound, its thermal stability can be inferred by examining structurally related compounds. The key structural features of the target molecule are the furan core, the two phenyl substituents, and the two adjacent carboxylic acid groups.

Key Factors Influencing Thermal Stability:

-

Furan Ring: The furan ring itself is an aromatic heterocycle, which generally imparts thermal stability. However, under pyrolytic conditions, furan can undergo complex decomposition reactions.

-

Phenyl Substituents: The phenyl groups are bulky and sterically hindering, which can influence the crystal packing and intermolecular interactions, potentially affecting the melting point and decomposition temperature.

-

Vicinal Dicarboxylic Acids: The presence of two adjacent carboxylic acid groups is a significant feature. Upon heating, these groups can undergo decarboxylation (loss of CO2) or intramolecular dehydration to form a cyclic anhydride.

The following table summarizes the thermal decomposition data for several related aromatic carboxylic acids.

| Compound | Decomposition Onset (°C) | Key Decomposition Products |

| Pyromellitic acid | ~280 °C (melts with decomposition) | Pyromellitic dianhydride, CO2 |

| Mellitic acid | >300 °C | Pyromellitic acid, CO2 |

| Biphenyl-2,2'-dicarboxylic acid | 340 - 400 °C | Biphenyl, Fluorenone |

Table 2: Thermal Decomposition Data for Structurally Related Aromatic Dicarboxylic Acids.

Based on this comparative data, it is reasonable to predict that this compound will exhibit significant thermal stability, with decomposition likely commencing at temperatures above 300°C. The primary decomposition pathway is expected to involve the carboxylic acid groups.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, a series of thermal analyses should be performed. The following are detailed, generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the stoichiometry of decomposition reactions.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried, powdered sample into a ceramic or platinum crucible.

-

Experimental Conditions:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample at a linear heating rate of 10°C/min up to a final temperature of 600°C.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the temperature at which significant mass loss begins. The derivative of the mass loss curve can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, glass transitions, and enthalpies of transition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered sample into an aluminum DSC pan. Crimp-seal the pan. Prepare an empty, sealed aluminum pan as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature of 30°C.

-

Heat the sample at a linear heating rate of 10°C/min up to a temperature just below the anticipated decomposition temperature (e.g., 350°C) to observe the melting transition.

-

In a separate experiment, heat the sample to a higher temperature (e.g., 500°C) to observe decomposition events, being mindful of potential damage to the DSC cell from corrosive off-gases.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition. The peak area can be integrated to determine the enthalpy of the transition.

Visualizations: Workflow and Hypothetical Pathways

The following diagrams, generated using the DOT language, illustrate a logical workflow for the synthesis and thermal analysis of this compound, and a hypothetical thermal decomposition pathway.

An In-depth Technical Guide to CAS Number 19799-49-6 and its Relevance in Pharmaceutical Research

A Note on Chemical Identification: The provided CAS number, 19799-49-6, corresponds to the chemical compound 3,4-Furandicarboxylic acid, 2,5-diphenyl-. However, the specified topic and target audience—researchers, scientists, and drug development professionals—strongly indicate an interest in a compound more directly related to pharmaceutical synthesis. It is therefore likely that the intended compound of interest is 1-(2-Chlorophenyl)-2-(methylamino)ethanone hydrochloride , a known precursor in the synthesis of ketamine, a significant anesthetic and antidepressant drug. This guide will address both compounds, with a primary focus on the latter due to its clear relevance to the specified audience.

Part 1: 3,4-Furandicarboxylic acid, 2,5-diphenyl- (CAS 19799-49-6)

This compound is a furan derivative with the following essential properties:

| Property | Value |

| Molecular Formula | C₁₈H₁₂O₅ |

| Molecular Weight | 308.29 g/mol |

| Melting Point | 238 °C |

Limited information is publicly available regarding its applications in drug development.

Suppliers:

-

ChemicalBook

-

Chemsrc

Part 2: 1-(2-Chlorophenyl)-2-(methylamino)ethanone and its Hydrochloride Salt

This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably ketamine. While it does not have a registered CAS number in some databases, its precursors and derivatives are well-documented. For the purpose of this guide, we will focus on the properties and synthesis relevant to drug development professionals.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO (Base) |

| Molecular Weight | 183.63 g/mol (Base) |

| Appearance | White solid (hydrochloride salt) |

| Water Solubility | 200 mg/mL (hydrochloride salt) |

| Storage Conditions | 2-8°C |

Experimental Protocols: Synthesis of Ketamine

The synthesis of ketamine from precursors like 1-(2-chlorophenyl)-2-(methylamino)ethanone is a multi-step process. One common route involves the following key transformations.

A prominent synthetic route for ketamine involves the following conceptual steps:

-

Reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide: This Grignard reaction forms (2-chlorophenyl)(cyclopentyl)methanone.

-

α-Bromination: The resulting ketone is brominated at the alpha position to yield an α-bromoketone.

-

Reaction with Methylamine: The α-bromoketone is then reacted with methylamine to introduce the methylamino group, forming an α-hydroxy imine.

-

Thermal Rearrangement: The intermediate undergoes a thermal rearrangement to produce ketamine.

Another documented method for illegal ketamine synthesis utilizes 2-(2-chlorophenyl)-2-nitrocyclohexanone (2-CPNCH) as a precursor.[1] This process involves:

-

Reduction of 2-CPNCH: The precursor is reduced to norketamine using zinc powder and formic acid.

-

Eschweiler-Clarke Reaction: Norketamine is then reacted with formaldehyde and formic acid to synthesize ketamine.[1] This method is noted for its short reaction time and reduced chemical requirements.[1]

Mandatory Visualization: Ketamine Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway to ketamine, highlighting the role of key intermediates.

Caption: A simplified workflow for the synthesis of Ketamine.

Suppliers of Precursors and Related Compounds

Sourcing of precursors for controlled substances like ketamine is highly regulated. The following suppliers offer related chemical building blocks and intermediates for research purposes:

-

Simson Pharma Limited: Offers 1-(4-chlorophenyl)-2-(methylamino)ethanone for custom synthesis.[2]

-

Moringabioorganics: A supplier of various chemical intermediates.[3]

-

Benchchem: Provides a range of chemical compounds for research.

-

SKJ Pharma: Lists various active pharmaceutical ingredients and intermediates.[4]

-

Echemi: A platform listing various chemical suppliers.[5]

-

BOC Sciences: Supplies a range of impurities and reference standards.[]

-

Sigma-Aldrich (Merck): A major supplier of chemicals for research and development.

It is imperative for researchers to adhere to all local and international regulations regarding the procurement and handling of such chemical compounds.

References

molecular weight and formula of 2,5-Diphenylfuran-3,4-dicarboxylic acid

An In-depth Technical Guide to 2,5-Diphenylfuran-3,4-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a molecule of interest in the synthesis of bioactive and pharmacologically relevant compounds. The following sections detail its chemical and physical properties, a protocol for its synthesis, and its potential applications in research and development.

Core Compound Properties

This compound is a polycyclic aromatic compound containing a central furan ring substituted with two phenyl groups and two carboxylic acid groups. Its chemical structure lends itself to further functionalization, making it a valuable building block in medicinal chemistry.

| Property | Value |

| Molecular Formula | C18H12O5[1][2] |

| Molecular Weight | 308.285 g/mol [1] |

| Exact Mass | 308.068 g/mol [1] |

| Density (Predicted) | 1.352 g/cm³[1] |

| Boiling Point (Predicted) | 470.5°C at 760 mmHg[1] |

| Flash Point (Predicted) | 238.4°C[1] |

| CAS Number | 19799-49-6[1][3][4] |

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A common route involves the synthesis of the corresponding diethyl ester, followed by hydrolysis to yield the final dicarboxylic acid. Furan-3,4-dicarboxylic acid and its esters are utilized as initial materials in the creation of various bioactive natural products and molecules with pharmacological utility.[5]

Synthesis of Diethyl 2,5-diphenylfuran-3,4-dicarboxylate

A documented method for synthesizing the diethyl ester precursor provides a foundation for obtaining the target molecule.[5]

Materials:

-

Starting materials for diethyl 2,5-diphenylfuran-3,4-dicarboxylate synthesis as per the referenced literature procedure (Wu et al., 1997).[5]

Procedure:

-

The synthesis of the title compound, diethyl 2,5-diphenylfuran-3,4-dicarboxylate, is carried out following the established literature procedure.[5]

-

The resulting crude product is then purified. Crystallization is a common method for purification, and the crystal structure of this intermediate has been characterized.[5] In the crystal structure of the diethyl ester, the two phenyl rings are twisted relative to the central furan ring.[5]

Hydrolysis to this compound

The final step is the hydrolysis of the ester groups to carboxylic acids.

Materials:

-

Diethyl 2,5-diphenylfuran-3,4-dicarboxylate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

The purified diethyl 2,5-diphenylfuran-3,4-dicarboxylate is dissolved in an ethanolic solution of potassium hydroxide.

-

The mixture is refluxed until the hydrolysis is complete (monitoring by thin-layer chromatography is recommended).

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with hydrochloric acid to precipitate the dicarboxylic acid.

-

The solid precipitate is collected by filtration, washed with cold water, and dried to yield this compound.

Synthesis Workflow and Logical Relationships

The following diagram illustrates the key steps in the synthesis of this compound, highlighting the transformation from its diethyl ester precursor.

Caption: Synthesis workflow for this compound.

Relevance in Drug Development and Research

While specific signaling pathway interactions for this compound are not extensively documented in readily available literature, its core structure is of significant interest. Furan-based compounds, particularly dicarboxylic acid derivatives, serve as important scaffolds in the synthesis of pharmacologically active molecules.[5]

The rigid, planar furan ring system, combined with the steric and electronic properties of the phenyl substituents, provides a defined three-dimensional structure that can be exploited for targeted drug design. The carboxylic acid functional groups are particularly valuable as they can be readily converted into a wide array of other functional groups, such as esters, amides, and anhydrides, allowing for the systematic exploration of structure-activity relationships. This versatility makes this compound and its analogs promising starting points for the development of new therapeutic agents.

References

- 1. 3,4-Furandicarboxylicacid, 2,5-diphenyl- | CAS#:19799-49-6 | Chemsrc [chemsrc.com]

- 2. PubChemLite - this compound (C18H12O5) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 19799-49-6 [chemicalbook.com]

- 4. This compound CAS#: 19799-49-6 [m.chemicalbook.com]

- 5. Diethyl 2,5-diphenylfuran-3,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Furan Chemistry: A Technical Guide to the Discovery and History of Furan-Based Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical evolution of furan-based dicarboxylic acids, with a primary focus on 2,5-furandicarboxylic acid (FDCA). From their initial synthesis in the 19th century to their modern-day resurgence as key platform chemicals derived from renewable resources, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. This guide delves into the foundational experimental protocols, presents comparative data on various synthetic routes, and illustrates key chemical and biological pathways.

A Historical Overview: From Bran to Bioplastics

The story of furan-based compounds begins not with the dicarboxylic acids, but with simpler derivatives that laid the groundwork for future discoveries. The name "furan" itself is derived from the Latin word "furfur," meaning bran, from which the first furan derivative, furfural, was isolated.

The timeline of key discoveries is as follows:

-

1780: The first furan derivative, 2-furoic acid, was described by the Swedish chemist Carl Wilhelm Scheele.

-

1831: Johann Wolfgang Döbereiner, a German chemist, reported the discovery of furfural.

-

1870: Furan itself was first prepared by Heinrich Limpricht.

-

1876: The landmark discovery of 2,5-furandicarboxylic acid, initially named dehydromucic acid, was made by German chemists Rudolph Fittig and Heinzelmann. They synthesized this compound through the reaction of mucic acid with concentrated hydrobromic acid.[1]

While these initial discoveries were significant, furan-based dicarboxylic acids remained a niche area of study for many years. However, the 21st century has witnessed a renaissance of interest in these compounds, driven by the pursuit of sustainable chemical production from renewable biomass. FDCA, in particular, has been identified by the US Department of Energy as one of the top 12 bio-based platform chemicals with the potential to replace petroleum-derived terephthalic acid in the production of polymers like polyethylene terephthalate (PET).

Foundational Syntheses: The Original Experimental Protocols

While the full, detailed experimental procedures from the 18th and 19th centuries are not always readily available in modern formats, this section reconstructs the methodologies based on historical records.

The First Furan-Based Dicarboxylic Acid: Fittig and Heinzelmann's Synthesis of Dehydromucic Acid (FDCA) (1876)

Rudolph Fittig and his student Heinzelmann reported the synthesis of dehydromucic acid by the dehydration of mucic acid.

Experimental Protocol:

-

Starting Material: Mucic acid (galactaric acid).

-

Reagent: Concentrated hydrobromic acid.

-

Procedure: Mucic acid was heated with concentrated hydrobromic acid in a sealed tube. The reaction likely involved heating to a high temperature for an extended period to effect the cyclization and dehydration of the sugar acid.

-

Purification: The resulting solid product, dehydromucic acid (FDCA), was likely purified by recrystallization.

Early Furan Derivatives: Precursors to Dicarboxylic Acids

The synthesis of simpler furan compounds paved the way for the later discovery of their dicarboxylic acid counterparts.

-

Furfural (Döbereiner, 1831): Döbereiner's initial observation of furfural was as a byproduct of formic acid synthesis from the distillation of dead ants, which likely contained plant matter.[2] A general laboratory procedure for furfural production from agricultural waste is as follows:

Experimental Protocol (General):

-

Starting Material: Agricultural residues rich in pentosans (e.g., corncobs, oat hulls, bagasse).[2]

-

Reagents: Dilute sulfuric acid, sodium chloride.[3]

-

Procedure: The biomass is heated under pressure with dilute sulfuric acid. The pentosans are hydrolyzed to pentoses, which then undergo dehydration to form furfural. The furfural is continuously removed from the reaction mixture by steam distillation. The addition of salts like sodium chloride can enhance the selectivity and rate of furfural formation.[2][3]

-

Purification: The collected distillate, an azeotropic mixture of furfural and water, is purified by distillation.

Modern Synthetic Routes to 2,5-Furandicarboxylic Acid

The contemporary production of FDCA focuses on sustainable feedstocks, primarily carbohydrates derived from biomass. The most common intermediate in these processes is 5-hydroxymethylfurfural (HMF).

Catalytic Oxidation of 5-Hydroxymethylfurfural (HMF)

The oxidation of HMF to FDCA is a widely studied and optimized process, often employing noble metal catalysts.

Experimental Protocol (General):

-

Starting Material: 5-Hydroxymethylfurfural (HMF).

-

Catalyst: Supported noble metal catalysts (e.g., Pt/C, Pd/C, Au/TiO₂).

-

Oxidant: Molecular oxygen or air.

-

Solvent: Typically an aqueous solution, often with a base (e.g., NaOH, Na₂CO₃) to facilitate the reaction.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 70-140°C) and pressures (e.g., 1-20 bar O₂).

-

Purification: After the reaction, the catalyst is filtered off, and the aqueous solution is acidified to precipitate the FDCA, which is then collected by filtration and dried.

One-Pot Synthesis from Fructose

To streamline the process and reduce costs, one-pot methods for the direct conversion of fructose to FDCA have been developed. These typically involve the dehydration of fructose to HMF, followed by in-situ oxidation.

Experimental Protocol (Example):

-

Starting Material: Fructose.

-

Catalyst: A dual-catalyst system or a multi-functional catalyst. For example, an acid catalyst (e.g., Amberlyst-15) for the dehydration step and an oxidation catalyst (e.g., Co/Mn/Br) for the oxidation step.[4]

-

Solvent: Often a solvent that is suitable for both dehydration and oxidation, such as acetic acid.[4]

-

Reaction Conditions: The reaction is typically carried out in two stages. The first stage involves heating the fructose with the acid catalyst to produce HMF. In the second stage, the oxidation catalyst and an oxidant (e.g., air) are introduced, and the temperature is raised to facilitate the oxidation of HMF to FDCA.[4]

-

Purification: Similar to the HMF oxidation method, the final product is isolated by precipitation and filtration.

Enzymatic Synthesis

Biocatalytic routes for the synthesis of FDCA from HMF are gaining increasing attention due to their potential for high selectivity and mild reaction conditions.[5]

Experimental Protocol (General):

-

Starting Material: 5-Hydroxymethylfurfural (HMF).

-

Biocatalyst: A single enzyme or a cascade of enzymes. For example, HMF oxidase can catalyze the oxidation of HMF to FDCA.[5] Multi-enzyme systems, such as a combination of an alcohol oxidase and a laccase, can also be employed.[4][5]

-

Reaction Conditions: The reactions are typically carried out in an aqueous buffer at or near room temperature and atmospheric pressure.

-

Purification: The product is isolated from the aqueous reaction mixture, often through precipitation by pH adjustment.

Quantitative Data on FDCA Synthesis

The following table summarizes key quantitative data for various modern methods of 2,5-furandicarboxylic acid synthesis.

| Starting Material | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 5-Hydroxymethylfurfural | Pt/C-O-Mg | O₂ | Water | 110 | - | 97 | [6] |

| 5-Hydroxymethylfurfural | Ru/Al₂O₃ | O₂ | Aqueous Alkaline | 140 | - | 98 | [7] |

| 5-Hydroxymethylfurfural | Pd/CC | O₂ | Water | 140 | 30 | 85 | [8] |

| Fructose | Pd/CC | O₂ | Water | 140 | 30 | 64 | [8] |

| Fructose | Amberlyst-15 & Co/Mn/Br | Air | Acetic Acid | 150 (oxidation) | - | 35 | [4] |

| 5-Hydroxymethylfurfural | Laccase & Alcohol Oxidase | Air | Aqueous Buffer | Room Temp. | - | 97.5 | [4] |

Biological Significance and Metabolic Pathways

For drug development professionals, understanding the biological activity and metabolic fate of furan-based dicarboxylic acids is crucial.

Pharmacological Activities of Furan Derivatives

Furan-containing compounds exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug design.[9] These activities include:

-

Antibacterial and Antifungal: Many furan derivatives have demonstrated potent activity against various strains of bacteria and fungi.[9][10]

-

Anti-inflammatory: Certain furan derivatives act as anti-inflammatory agents.[9]

-

Anticancer: Some furan-based compounds have shown promising anticancer activity.[10]

-

Antiviral: The furan scaffold is present in some antiviral agents.[10]

Metabolism of 2,5-Furandicarboxylic Acid

FDCA is a known human metabolite, typically found in urine. Its presence is linked to the dietary intake of furan derivatives, which can be formed during the heating of food.[11] The metabolic pathway of FDCA in humans is not fully elucidated, but it is understood to be a product of the oxidation of HMF, which can be absorbed from the diet.[12]

Conclusion and Future Outlook

The journey of furan-based dicarboxylic acids, from their incidental discovery in the 19th century to their current status as promising bio-based platform chemicals, is a testament to the evolving landscape of chemistry. The historical syntheses, while rudimentary by modern standards, laid the essential groundwork for future innovations. Today, the focus on sustainable and efficient production methods from renewable resources is driving significant advancements in catalysis and biotechnology.

For researchers and scientists, the rich chemistry of the furan ring continues to offer opportunities for the development of novel materials and polymers with enhanced properties. For drug development professionals, the diverse biological activities of furan derivatives present a fertile ground for the discovery of new therapeutic agents. As the bio-economy continues to grow, the importance of furan-based dicarboxylic acids is set to expand, solidifying their role as a cornerstone of a more sustainable chemical industry.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avestia.com [avestia.com]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5- diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) Using 2,5-Diphenylfuran-3,4-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Introduction to MOFs in Drug Delivery

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and particularly, drug delivery.[3][4][5] The ability to encapsulate therapeutic agents within their pores and release them in a controlled manner offers significant advantages over traditional drug delivery systems.[6][7] The choice of the organic linker is crucial in determining the final properties of the MOF, including its pore size, stability, and interaction with guest molecules.

2,5-Diphenylfuran-3,4-dicarboxylic acid presents an interesting scaffold for MOF synthesis due to its rigid furan core and the presence of phenyl groups, which can influence the framework's porosity and hydrophobicity. The carboxylic acid groups provide the necessary coordination sites for linking with metal ions.

Generalized Synthesis of MOFs using this compound

The following protocols are based on common synthesis methods for dicarboxylic acid-based MOFs, such as solvothermal and hydrothermal synthesis.[8] Researchers should note that optimization of parameters like temperature, reaction time, solvent system, and metal-to-ligand ratio will be necessary to obtain crystalline materials with the desired properties.

Materials and Reagents

-

Organic Linker: this compound

-

Metal Salts: (e.g., Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Zirconium(IV) chloride (ZrCl₄), Iron(III) chloride (FeCl₃))

-

Solvents: N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Methanol, Ethanol

-

Modulators (optional): Acetic acid, Benzoic acid, Hydrochloric acid (to control crystal growth and size)

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol is adapted from the synthesis of MOF-5, which uses terephthalic acid.[1]

-

Preparation of Precursor Solutions:

-

Dissolve this compound in N,N-Dimethylformamide (DMF) in a glass vial.

-

In a separate vial, dissolve a stoichiometric equivalent of Zinc nitrate hexahydrate in DMF.

-

-

Reaction Mixture:

-

Combine the two solutions in a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave tightly.

-

-

Heating:

-

Place the autoclave in a preheated oven at a temperature between 100°C and 150°C for 12 to 48 hours. The optimal temperature and time will need to be determined experimentally.

-

-

Cooling and Isolation:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the crystalline product by filtration or centrifugation.

-

-

Washing and Activation:

-

Wash the product with fresh DMF to remove unreacted starting materials.

-

Subsequently, wash with a volatile solvent like methanol or ethanol to exchange the high-boiling point DMF.

-

Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

-

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce the reaction time compared to conventional solvothermal methods.

-

Preparation of Reaction Mixture:

-

In a microwave-safe reaction vessel, combine this compound, the chosen metal salt, and the solvent (e.g., DMF).

-

-

Microwave Irradiation:

-

Place the vessel in a microwave reactor and heat to a temperature between 100°C and 150°C for a period of 30 minutes to 2 hours.

-

-

Isolation and Purification:

-

Follow the same cooling, isolation, and washing steps as described in the solvothermal protocol.

-

Characterization of the Synthesized MOFs

A combination of analytical techniques should be employed to confirm the successful synthesis and to characterize the properties of the new MOF.

| Technique | Purpose |

| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and determine the phase purity of the synthesized material. |

| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise crystal structure, including bond lengths, bond angles, and pore geometry (if suitable single crystals are obtained). |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers and the absence of unreacted dicarboxylic acid. |

| Brunauer-Emmett-Teller (BET) Surface Area Analysis | To measure the specific surface area and pore volume of the activated MOF, which are crucial parameters for drug loading capacity. |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the synthesized MOF particles. |

Quantitative Data from Analogous Dicarboxylic Acid-Based MOFs

The following table summarizes typical quantitative data for well-characterized MOFs synthesized from dicarboxylic acids, which can serve as a benchmark for the newly synthesized MOFs.

| MOF | Organic Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |

| MOF-5 | Terephthalic acid | Zn²⁺ | 1500 - 3500 | 0.6 - 1.2 | ~400 |

| MIL-53(Al) | Terephthalic acid | Al³⁺ | 1100 - 1500 | 0.5 - 0.7 | ~500 |

| UiO-66 | Terephthalic acid | Zr⁴⁺ | 1000 - 1300 | 0.4 - 0.6 | ~500 |

| Zr-CAU-28 | 2,5-Furandicarboxylic acid | Zr⁴⁺ | ~1006 | ~0.42 | ~270[9] |

Application in Drug Delivery

MOFs synthesized with this compound are expected to be suitable for the encapsulation and delivery of various therapeutic agents. The phenyl groups may enhance π-π stacking interactions with aromatic drug molecules, potentially leading to high loading capacities.

Protocol for Drug Loading (Post-Synthetic Encapsulation)

-

Activation of MOF: Ensure the MOF is fully activated (i.e., pores are free of solvent molecules) by heating under vacuum.

-

Drug Solution Preparation: Dissolve the desired drug in a suitable solvent in which the MOF is stable.

-

Loading: Immerse the activated MOF in the drug solution and stir for 24-48 hours at room temperature.

-

Isolation and Washing:

-

Collect the drug-loaded MOF by centrifugation.

-

Wash the product with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

-

-

Drying: Dry the drug-loaded MOF under vacuum at a temperature that does not degrade the drug.

-

Quantification of Drug Loading: Use techniques like UV-Vis spectroscopy, HPLC, or TGA to determine the amount of encapsulated drug.

Visualizations

Experimental Workflow for MOF Synthesis

References

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Application of metal-organic frameworks-based drug delivery for different diseases treatment | Semantic Scholar [semanticscholar.org]

- 5. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: 2,5-Diphenylfuran-3,4-dicarboxylic Acid as a Linker in Metal-Organic Frameworks for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of a novel Metal-Organic Framework (MOF) employing 2,5-Diphenylfuran-3,4-dicarboxylic acid as a structural linker. For the purpose of these notes, this hypothetical MOF is designated as G-MOF-DFDA (Gemini-MOF with this compound). The bulky and aromatic nature of this linker is anticipated to create a robust framework with a unique porous environment suitable for the encapsulation and controlled release of therapeutic agents. These protocols are designed to guide researchers in the potential application of such furan-based MOFs in drug delivery systems.

Introduction to this compound as a MOF Linker

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial as it dictates the resulting MOF's topology, porosity, and functional properties. Multi-carboxylic acids are among the most common linkers used in MOF synthesis.[1]

This compound is a promising candidate as a MOF linker due to its rigid, planar furan core and bulky phenyl substituents. These structural features are expected to impart high thermal and chemical stability to the resulting MOF. The phenyl groups may also offer opportunities for π-π stacking interactions with aromatic drug molecules, potentially enhancing drug loading capacity and modulating release kinetics. While the direct use of this compound in MOF synthesis is not yet extensively documented in published literature, its structural similarity to other aromatic dicarboxylic acids used in well-known MOFs suggests its high potential.

Synthesis of G-MOF-DFDA: A Hypothetical Protocol

This section details a proposed solvothermal synthesis method for G-MOF-DFDA using zinc nitrate as the metal source. The solvothermal method is a popular and effective technique for preparing crystalline MOFs.[2]

Materials Required

-

This compound (linker)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Ethanol (for washing)

-

Chloroform (for activation)

-

Teflon-lined stainless steel autoclave (23 mL)

-

Programmable oven

-

Centrifuge

Experimental Protocol

-

Preparation of the Reaction Mixture:

-

In a 20 mL scintillation vial, dissolve 65.2 mg (0.2 mmol) of this compound and 89.2 mg (0.3 mmol) of zinc nitrate hexahydrate in 15 mL of DMF.

-

Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

-

-

Solvothermal Synthesis:

-

Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to 110 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

-

After the reaction is complete, cool the autoclave to room temperature naturally.

-

-

Isolation and Washing:

-

Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.

-

Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

-

Subsequently, wash the product with ethanol (3 x 10 mL) to exchange the DMF within the pores.

-

-

Activation of the MOF:

-

To remove the solvent molecules from the pores and activate the MOF for guest uptake, immerse the ethanol-exchanged product in chloroform for 24 hours.[2]

-

Decant the chloroform and dry the activated G-MOF-DFDA under vacuum at 120 °C for 12 hours.

-

Store the activated MOF in a desiccator.

-

Characterization of G-MOF-DFDA

Thorough characterization is essential to confirm the successful synthesis and determine the physicochemical properties of the MOF.

Powder X-ray Diffraction (PXRD)

-

Purpose: To confirm the crystallinity and phase purity of the synthesized material.

-

Protocol:

-

Grind a small amount of the activated G-MOF-DFDA into a fine powder.

-

Mount the powder on a zero-background sample holder.

-

Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50° with a step size of 0.02°.

-

Compare the experimental pattern with a simulated pattern if a single crystal structure is available or with the patterns of the starting materials to confirm the formation of a new crystalline phase.

-

Thermogravimetric Analysis (TGA)

-

Purpose: To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes.

-

Protocol:

-

Place 5-10 mg of the activated G-MOF-DFDA in an alumina crucible.

-

Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

The weight loss curve will indicate the removal of any residual solvent and the decomposition temperature of the framework.

-

Brunauer-Emmett-Teller (BET) Surface Area Analysis

-

Purpose: To determine the specific surface area and pore size distribution of the activated MOF.

-

Protocol:

-

Degas approximately 100 mg of the activated G-MOF-DFDA at 120 °C under vacuum for 12 hours.

-

Perform a nitrogen adsorption-desorption measurement at 77 K.

-

Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

-

Determine the pore size distribution using the Barrett-Joyner-Halenda (BJH) method or Non-Local Density Functional Theory (NLDFT).[3]

-

Scanning Electron Microscopy (SEM)

-

Purpose: To visualize the crystal morphology and size of the G-MOF-DFDA particles.

-

Protocol:

-

Mount a small amount of the MOF powder on an aluminum stub using conductive carbon tape.

-

Sputter-coat the sample with a thin layer of gold or platinum to enhance conductivity.

-

Image the sample using an SEM at an appropriate accelerating voltage.

-

Application in Drug Delivery: Ibuprofen Loading and Release

This section provides a protocol for loading a model anti-inflammatory drug, ibuprofen, into G-MOF-DFDA and studying its in vitro release profile.

Ibuprofen Loading

-

Preparation of Ibuprofen Solution: Prepare a 10 mg/mL solution of ibuprofen in hexane.

-

Loading Procedure:

-

Disperse 50 mg of activated G-MOF-DFDA in 10 mL of the ibuprofen solution.

-

Stir the suspension at room temperature for 72 hours in a sealed vial to allow for maximum encapsulation.

-

Collect the ibuprofen-loaded MOF (Ibu@G-MOF-DFDA) by centrifugation (8000 rpm, 10 min).

-

Wash the loaded MOF with a small amount of hexane to remove any surface-adsorbed drug.

-

Dry the Ibu@G-MOF-DFDA under vacuum at 60 °C for 12 hours.

-

-

Determination of Loading Capacity:

-

Combine the supernatant and the hexane washings.

-

Determine the concentration of un-encapsulated ibuprofen using a UV-Vis spectrophotometer at a wavelength of 264 nm.

-

Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:

-

DLC (%) = (Weight of loaded drug / Weight of drug-loaded MOF) x 100

-

EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

-

-

In Vitro Ibuprofen Release

-

Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.

-

Release Study:

-

Disperse 20 mg of Ibu@G-MOF-DFDA in 50 mL of the PBS solution.

-

Keep the suspension in a shaker bath at 37 °C with constant stirring.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 3 mL of the release medium.

-

Immediately replace the withdrawn volume with 3 mL of fresh pre-warmed PBS to maintain a constant volume.

-

Centrifuge the withdrawn samples to remove any MOF particles.

-

Measure the absorbance of the supernatant at 264 nm using a UV-Vis spectrophotometer.

-

Calculate the cumulative percentage of drug released over time.

-

Expected Results and Data Presentation

The following tables present hypothetical but realistic data for G-MOF-DFDA, based on values reported for other MOFs with bulky aromatic linkers.

Table 1: Physicochemical Properties of G-MOF-DFDA

| Property | Expected Value |

| BET Surface Area | 1200 - 1800 m²/g |

| Pore Volume | 0.6 - 0.9 cm³/g |

| Average Pore Diameter | 1.5 - 2.5 nm |

| Thermal Stability | Stable up to 350 °C |

| Crystal Morphology | Rod-like or block-shaped crystals |

Table 2: Ibuprofen Loading and Encapsulation Efficiency

| MOF | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) |

| G-MOF-DFDA | 15 - 25% | 75 - 90% |

| Reference MOF-1 (e.g., MIL-101) | ~20% | ~85% |

| Reference MOF-2 (e.g., UiO-66) | ~10% | ~60% |

Table 3: Comparative In Vitro Release of Ibuprofen

| Time (hours) | Cumulative Release from G-MOF-DFDA (%) |

| 2 | 15 - 25 |

| 8 | 40 - 55 |

| 24 | 70 - 85 |

| 48 | 85 - 95 |

| 72 | > 95 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low crystallinity or amorphous product | Incorrect molar ratio of linker to metal salt; Reaction temperature or time is not optimal. | Optimize the molar ratio of reactants. Vary the reaction temperature (e.g., 90-130 °C) and time (e.g., 24-72 h). |

| Low BET surface area | Incomplete activation; Pore collapse. | Ensure complete solvent exchange before activation. Use a milder activation method, such as supercritical CO₂ drying if available. |

| Low drug loading | Poor affinity between drug and MOF; Pores are too small for the drug molecule. | Try a different solvent for loading. Consider modifying the linker with functional groups that have a higher affinity for the drug. |

| Burst release of the drug | High amount of drug adsorbed on the external surface of the MOF. | Ensure thorough washing of the drug-loaded MOF before drying to remove surface-adsorbed drug. |

Conclusion

The use of this compound as a linker in MOF synthesis presents an exciting opportunity for the development of novel drug delivery systems. The protocols and expected data presented in these application notes provide a comprehensive guide for researchers to explore the potential of the hypothetical G-MOF-DFDA. The bulky and aromatic nature of the linker is anticipated to yield a stable and highly porous material with favorable drug loading and controlled release properties. Further studies are warranted to synthesize and characterize this promising MOF and to evaluate its efficacy in various drug delivery applications.

References

Applications of 2,5-Furandicarboxylic Acid (FDCA) in Polymer Chemistry: Detailed Application Notes and Protocols

A Note on the Monomer: Initial searches for "2,5-Diphenylfuran-3,4-dicarboxylic acid" did not yield significant results in the context of polymer chemistry. It is presumed that the intended monomer of interest is the widely studied and structurally related bio-based platform chemical, 2,5-Furandicarboxylic acid (FDCA) . The following application notes and protocols are therefore focused on the applications of FDCA in the synthesis of high-performance polymers.

Introduction

2,5-Furandicarboxylic acid (FDCA) is a bio-based aromatic dicarboxylic acid that is considered a promising renewable alternative to petroleum-derived terephthalic acid (TPA).[1][2] Its rigid furan ring structure can impart excellent thermal and mechanical properties to polymers, making it a valuable building block for a new generation of sustainable plastics. This document provides an overview of the applications of FDCA in the synthesis of polyesters, polyamides, and polyimides, including detailed experimental protocols and quantitative data on polymer properties.

Polyesters Derived from 2,5-Furandicarboxylic Acid

FDCA is most prominently used in the synthesis of polyesters, with poly(ethylene 2,5-furandicarboxylate) (PEF) being the most studied example. These furan-based polyesters exhibit properties comparable or even superior to their petroleum-based counterparts, such as poly(ethylene terephthalate) (PET).

Applications of FDCA-Based Polyesters

-

Packaging Materials: Due to their excellent gas barrier properties, FDCA-based polyesters like PEF are suitable for food and beverage packaging, extending the shelf life of products.[3]

-

Fibers and Films: The mechanical strength and thermal stability of these polyesters make them attractive for applications in textiles and industrial films.

-

Engineering Plastics: Copolymers of FDCA can be tailored to have high glass transition temperatures and mechanical strength, making them suitable for use in automotive and electronic components.[2]

Quantitative Data: Thermal and Mechanical Properties of FDCA-Based Polyesters

| Polymer Name | Abbreviation | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| Poly(ethylene 2,5-furandicarboxylate) | PEF | 75-87 | 210-215 | 2100-3500 | 59-90 | 2.5-60 |

| Poly(propylene 2,5-furandicarboxylate) | PPF | 55.5 | 173.6 | ~1500 | ~68 | - |

| Poly(butylene 2,5-furandicarboxylate) | PBF | 39-45 | 169-172 | - | - | - |

Note: The properties can vary depending on the molecular weight and crystallinity of the polymer.

Experimental Protocol: Synthesis of Poly(ethylene 2,5-furandicarboxylate) (PEF) via Melt Polycondensation

This protocol describes a two-stage melt polycondensation process for the synthesis of PEF from dimethyl 2,5-furandicarboxylate (DMFD) and ethylene glycol (EG).

Materials:

-

Dimethyl 2,5-furandicarboxylate (DMFD)

-

Ethylene glycol (EG)

-

Antimony trioxide (Sb2O3) or another suitable catalyst (e.g., Titanium(IV) isopropoxide)

-

High vacuum pump

-

Glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet

Procedure:

Stage 1: Transesterification

-

Charge the reactor with DMFD and EG in a molar ratio of 1:2.

-

Add the catalyst (e.g., 0.05 mol% Sb2O3 relative to DMFD).

-

Heat the mixture under a nitrogen atmosphere to 180-200°C with constant stirring.

-

Methanol will be produced as a byproduct and should be distilled off.

-

Continue this stage for 2-4 hours, or until approximately 95% of the theoretical amount of methanol has been collected.

Stage 2: Polycondensation

-

Gradually increase the temperature to 230-250°C.

-

Slowly apply a high vacuum (typically <1 mbar) to the reactor.

-

The viscosity of the mixture will increase as the polymerization proceeds. The stirring torque can be monitored to follow the reaction progress.

-

Continue the reaction for 3-5 hours under high vacuum to achieve a high molecular weight polymer.

-

Once the desired viscosity is reached, cool the reactor and extrude the polymer.

Purification:

-

The resulting polymer can be purified by dissolving it in a suitable solvent (e.g., a mixture of phenol and 1,1,2,2-tetrachloroethane) and precipitating it in a non-solvent like methanol. The precipitate is then filtered and dried under vacuum.

Caption: Workflow for the melt polycondensation synthesis of PA6F.

Polyimides Derived from 2,5-Furandicarboxylic Acid

While less common than polyesters and polyamides, polyimides can also be synthesized using derivatives of FDCA. This typically involves the conversion of FDCA to its dianhydride, which can then be reacted with diamines.

Applications of Furan-Based Polyimides

-

High-Performance Films: Polyimides are known for their exceptional thermal stability and mechanical properties, making them suitable for high-performance films in electronics and aerospace applications.

-

Gas Separation Membranes: The rigid structure of polyimides can be beneficial for creating membranes with specific gas separation properties.

Experimental Protocol: Two-Step Synthesis of a Furan-Based Polyimide

This protocol outlines a general two-step process for synthesizing a polyimide from 2,5-furandicarboxylic acid dianhydride and an aromatic diamine (e.g., 4,4'-oxydianiline, ODA).

Step 1: Synthesis of Poly(amic acid) (PAA)

-

In a nitrogen-purged flask, dissolve the aromatic diamine (e.g., ODA) in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add an equimolar amount of 2,5-furandicarboxylic acid dianhydride powder to the stirred solution.

-

Continue stirring at 0-5°C for 1-2 hours, and then allow the reaction to proceed at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization to Polyimide (PI)

-

Thermal Imidization:

-

Cast the PAA solution onto a glass plate to form a thin film.

-

Heat the film in an oven with a controlled temperature program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the cyclodehydration to the polyimide.

-

-

Chemical Imidization:

-

To the PAA solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) in a molar ratio of approximately 2:1 with respect to the repeating unit of the polymer.

-

Stir the mixture at room temperature for 12-24 hours.

-

Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.

-

Collect the polymer by filtration and dry it under vacuum.

-

Diagram: Logical Relationship for Polyimide Synthesis

Caption: Logical steps for the synthesis of a furan-based polyimide.

References

- 1. synthesis-and-characterisation-of-polyamides-based-on-2-5-furandicarboxylic-acid-as-a-sustainable-building-block-for-engineering-plastics - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. US8865921B2 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of 2,5-Diphenylfuran-3,4-dicarboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,5-diphenylfuran-3,4-dicarboxylic acid esters, valuable intermediates in the synthesis of various bioactive molecules and novel heterocyclic compounds. The described methodology is based on the reaction of benzoin with dialkyl acetylenedicarboxylates.

Introduction

Furan-3,4-dicarboxylic acid and its esters are important building blocks in organic synthesis. They serve as precursors for a variety of pharmacologically active compounds and are utilized as dienes in Diels-Alder reactions for constructing complex molecular architectures. The 2,5-diphenyl substitution pattern, in particular, offers a scaffold for developing new therapeutic agents and functional materials. The synthesis protocol outlined below is a robust and efficient method for preparing these target molecules in a laboratory setting.

Reaction Scheme

The overall synthesis involves a two-step process:

-

Synthesis of Benzoin: The benzoin condensation of benzaldehyde is a classic method for preparing the α-hydroxy ketone starting material. This reaction is typically catalyzed by a nucleophile such as cyanide or a thiazolium salt.

-

Synthesis of this compound Ester: Benzoin reacts with a dialkyl acetylenedicarboxylate through a cyclization reaction to form the desired furan derivative.

Experimental Protocols

Protocol 1: Synthesis of Benzoin

This protocol describes the synthesis of benzoin from benzaldehyde via a benzoin condensation reaction catalyzed by thiamine hydrochloride.